

Perchloromethyl Mercaptan: A Historical and Technical Overview of its Chemical Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Perchloromethyl mercaptan*

Cat. No.: B149231

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Perchloromethyl mercaptan (PMM), systematically named trichloromethanesulfenyl chloride (CCl_3SCl), is a highly reactive organosulfur compound that has played a niche but significant role in the history of industrial and military chemistry. First synthesized in 1873, this yellow, oily liquid is characterized by a powerful, acrid odor.^{[1][2]} Its history is marked by a brief, early application in chemical warfare, followed by a much longer and more impactful legacy as a crucial intermediate in the synthesis of a variety of commercial products, most notably agricultural fungicides.^{[1][2][3]}

This technical guide provides a comprehensive overview of the historical applications of **perchloromethyl mercaptan**, detailing its synthesis, key chemical reactions, and the experimental protocols that defined its use.

Physical and Chemical Properties

Perchloromethyl mercaptan is a dense, nonflammable liquid that is insoluble in water, with which it slowly reacts.^{[2][4]} Its high reactivity is central to its utility in chemical synthesis.

Property	Value	Reference
Molecular Formula	CCl ₄ S	[5]
Molecular Weight	185.87 g/mol	[2][5]
Appearance	Yellow, oily liquid	[1][6]
Odor	Unbearable, acrid, foul	[1][2]
Boiling Point	147-148 °C (420-421 K)	[2]
Melting Point	-44 °C (229 K)	[2]
Density	~1.72 g/cm ³	[2][4]
Solubility in Water	Insoluble, reacts	[2][4]

Historical Synthesis: The Rathke Method and Its Evolution

The foundational method for producing **perchloromethyl mercaptan** was developed by the German chemist Bernhard Rathke in 1873.[2][5][7] This process, involving the catalyzed chlorination of carbon disulfide (CS₂), remained the primary industrial manufacturing route for decades.

The core reaction proceeds as follows: CS₂ + 3Cl₂ → CCl₃SCl + SCl₂ 2CS₂ + 5Cl₂ → 2CCl₃SCl + S₂Cl₂

A significant challenge in the Rathke method is the formation of undesired byproducts, particularly carbon tetrachloride (CCl₄) and sulfur monochloride (S₂Cl₂).[2][7] The boiling point of sulfur monochloride is very close to that of PMM, making their separation by distillation difficult.[7]

Over the years, numerous improvements to the original Rathke method were patented to enhance yield and selectivity. These included:

- Alternative Catalysts: While iodine was the traditional catalyst, later processes employed activated carbon or heterogeneous catalysts like lead acetate on magnesium silicate to

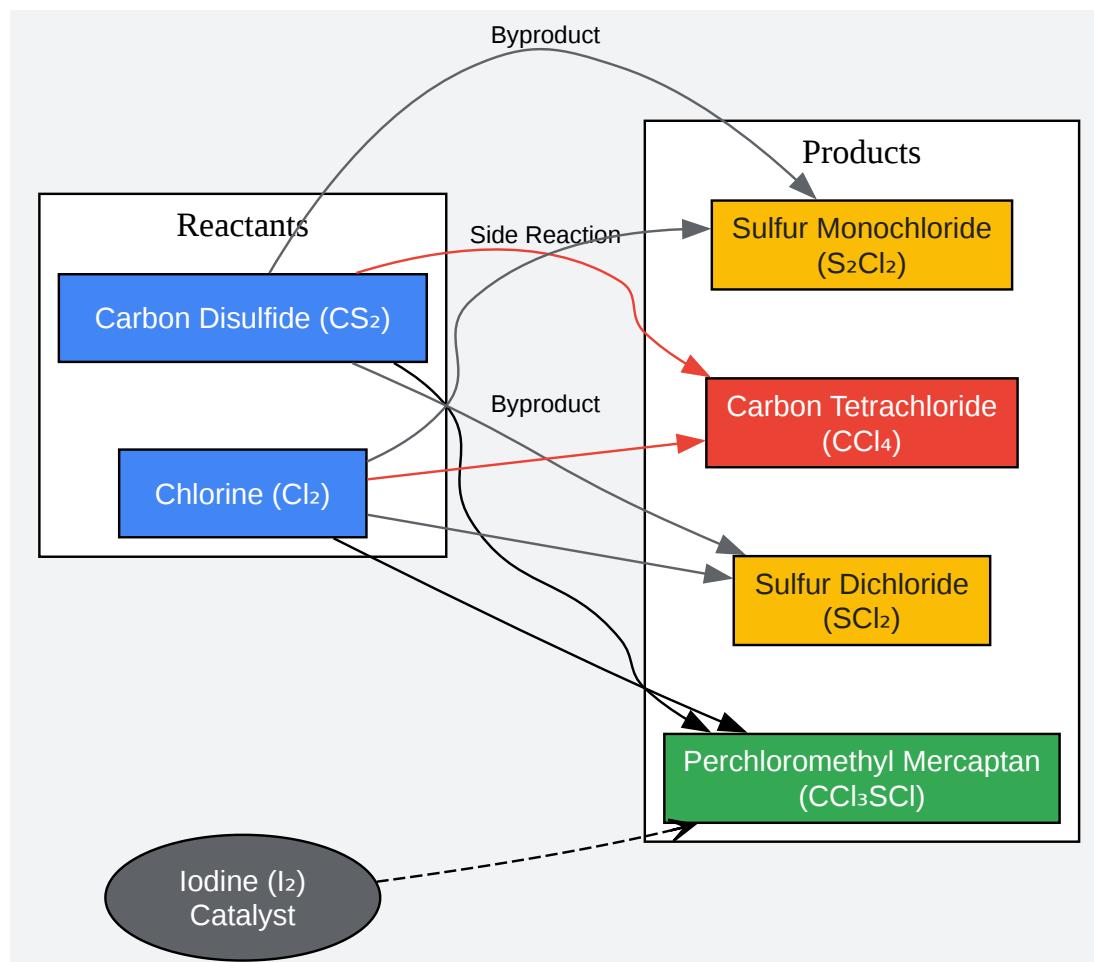
improve efficiency and reduce byproduct formation.[7][8]

- Reaction Additives: The introduction of difunctional carbonyl compounds was found to suppress the formation of carbon tetrachloride and sulfur monochloride.[8][9]
- Process Control: Optimizing reaction temperature (below 30-50°C) and avoiding actinic radiation (sunlight) were crucial to prevent the further chlorination of PMM into carbon tetrachloride.[10]

Experimental Protocol: Rathke Synthesis of Perchloromethyl Mercaptan (1873)

This protocol is based on the principles described by Rathke and subsequent refinements.

Objective: To synthesize **perchloromethyl mercaptan** by the chlorination of carbon disulfide.


Materials:

- Carbon disulfide (CS₂)
- Chlorine gas (Cl₂)
- Iodine (I₂), catalyst (0.1-1.0% by weight of CS₂)
- Reaction vessel equipped with a gas inlet tube, a stirrer, a thermometer, and a reflux condenser (protected from light).
- Cooling bath (ice-water or other refrigerant).
- Distillation apparatus.

Procedure:

- Charge the reaction vessel with carbon disulfide and the iodine catalyst.
- Cool the mixture to a temperature between 0°C and 10°C using the cooling bath.

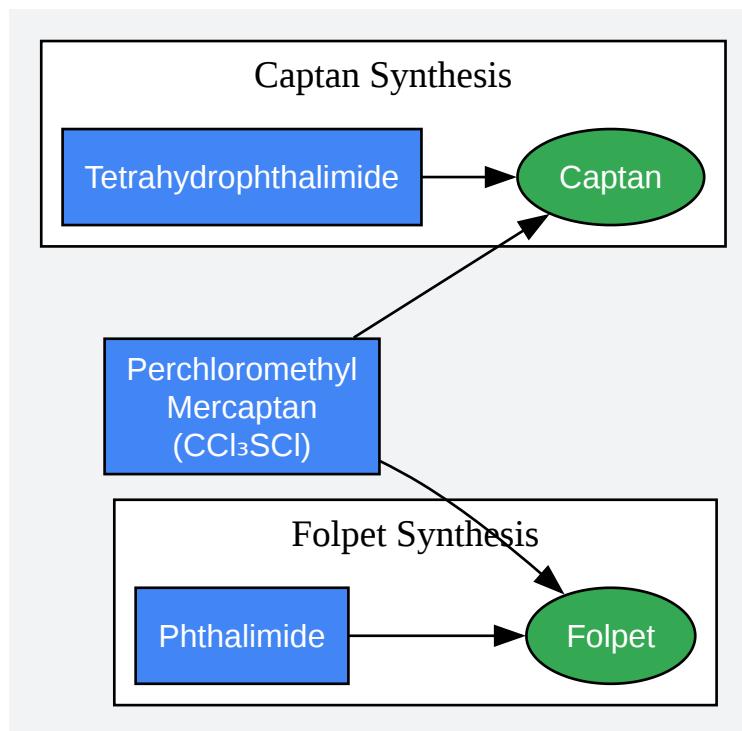
- Begin bubbling dry chlorine gas through the carbon disulfide solution at a controlled rate, ensuring the temperature does not exceed 30°C.[10] Vigorous stirring is maintained throughout the reaction.
- Continue the chlorination until the reaction mixture's weight gain indicates the appropriate molar ratio of chlorine has been added.
- Once the reaction is complete, pass a stream of dry nitrogen or air through the mixture to remove any dissolved excess chlorine and hydrogen chloride.
- The crude product is then transferred to a distillation apparatus.
- Fractional distillation is performed to separate the desired **perchloromethyl mercaptan** from lower-boiling byproducts like carbon tetrachloride and sulfur dichloride, and higher-boiling sulfur monochloride.[2][7] The fraction boiling at approximately 147-148°C is collected as pure **perchloromethyl mercaptan**.

[Click to download full resolution via product page](#)

Caption: Rathke synthesis of **perchloromethyl mercaptan** from carbon disulfide.

Historical Applications

Chemical Warfare Agent


The first large-scale application of **perchloromethyl mercaptan** was as a chemical warfare agent, known as "Clairsit," used by the French army in 1915 during the Battle of Champagne in World War I.[1][2] It was employed for its potent irritant effects on the eyes, skin, and respiratory tract.[4][11] However, its use as a weapon was short-lived and ultimately abandoned for several practical reasons:[1][2]

- Strong Warning Properties: Its intensely unpleasant odor provided a clear warning, allowing soldiers to don protective masks.[1]
- Decomposition: It readily decomposed in the presence of iron and steel, making it problematic for use in metallic shells.[1][2]
- Effective Filtration: The vapor was easily removed by the charcoal filters used in gas masks of the era.[1][2]

Intermediate in Chemical Manufacturing

The most enduring and commercially significant application of **perchloromethyl mercaptan** has been as a versatile intermediate in the synthesis of organic compounds.[1][7] Its high reactivity, stemming from the electrophilic sulfur atom, makes it a valuable building block.

Fungicides: The primary historical and modern use of PMM is in the production of the phthalimide class of fungicides, particularly Captan and Folpet.[1][2][3] These broad-spectrum fungicides have been vital in agriculture for protecting crops from fungal diseases.[12] The synthesis involves the reaction of **perchloromethyl mercaptan** with the sodium salt of an imide, such as tetrahydropthalimide or phthalimide.

[Click to download full resolution via product page](#)

Caption: Synthesis pathway for Captan and Folpet fungicides using PMM.

Dyes and Other Chemicals: Historically, PMM was also used as an intermediate in the manufacture of certain dyes and other specialty chemicals, including bacteriocides, germicides, and pharmaceuticals.^{[7][10]} It is also a precursor for producing thiophosgene (CSCl_2), another important reagent in organic sulfur chemistry.^[5]

Experimental Protocol: Synthesis of Captan

This protocol illustrates the primary application of PMM as a chemical intermediate.

Objective: To synthesize the fungicide Captan from **perchloromethyl mercaptan** and tetrahydropthalimide.

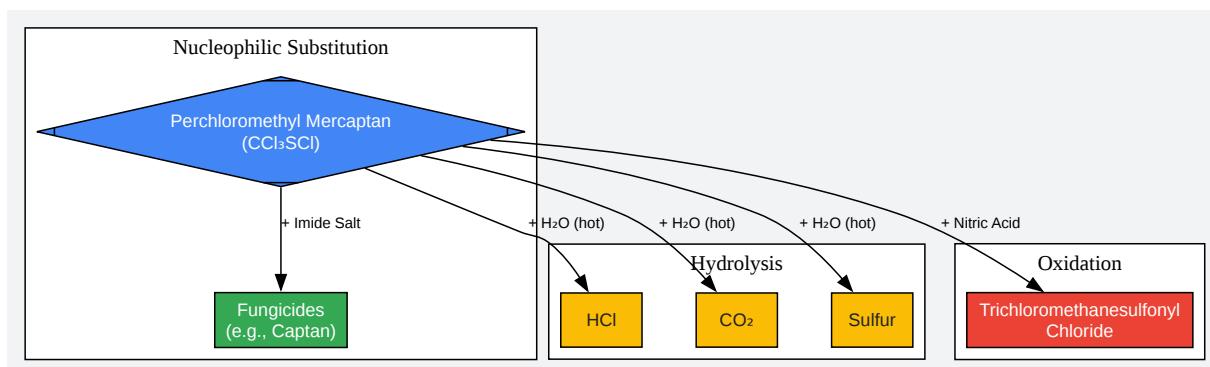
Materials:

- **Perchloromethyl mercaptan (PMM)**
- 1,2,3,6-Tetrahydropthalimide

- Sodium hydroxide (NaOH) solution
- An appropriate solvent (e.g., water, toluene)
- Reaction vessel with stirrer, thermometer, and addition funnel.

Procedure:

- Prepare a solution or slurry of the sodium salt of tetrahydropthalimide. This is typically done by dissolving tetrahydropthalimide in an aqueous sodium hydroxide solution in the reaction vessel.
- Cool the resulting solution.
- Slowly add **perchloromethyl mercaptan** to the cooled solution via the addition funnel with constant, vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.
- After the addition is complete, continue stirring the mixture for a period to ensure the reaction goes to completion.
- The solid product, Captan, precipitates from the solution.
- The precipitate is collected by filtration.
- The collected solid is washed with water to remove any unreacted starting materials and inorganic salts (NaCl).
- The final product is dried to yield crude Captan, which can be further purified by recrystallization if necessary.


Key Chemical Reactions

The utility of **perchloromethyl mercaptan** stems from its distinct reactivity. The molecule has two primary reaction sites: the highly electrophilic sulfur atom and the trichloromethyl group.

- Nucleophilic Substitution: The sulfur-chlorine bond is readily cleaved by nucleophiles. This is the key reaction in the synthesis of fungicides like Captan, where an imide anion acts as the

nucleophile.[5]

- Hydrolysis: PMM reacts slowly with water and moisture, and more rapidly with hot water, to decompose into hydrochloric acid, carbon dioxide, and sulfur.[2][4]
 - Controlled Hydrolysis: Under specific conditions, controlled hydrolysis can yield chlorocarbonylsulfenyl chloride (Cl-S-C(=O)-Cl).[2]
- Oxidation: Strong oxidizing agents like nitric acid can oxidize PMM to trichloromethanesulfonyl chloride ($\text{CCl}_3\text{SO}_2\text{Cl}$), a solid compound.[2]
- Decomposition: Upon heating, it decomposes into toxic and corrosive gases, including phosgene, hydrogen chloride, and sulfur dioxide.[4][5] It also reacts with iron and steel, evolving carbon tetrachloride.[1][4]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nationalacademies.org [nationalacademies.org]
- 2. Trichloromethane sulfenyl chloride - Wikipedia [en.wikipedia.org]
- 3. Perchloromethyl mercaptan Market Size, Share, Trend and Forecast to 2025 | Prof Research [prof-research.com]
- 4. PERCHLOROMETHYL MERCAPTAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Buy Perchloromethyl mercaptan (EVT-1208809) | 594-42-3 [evitachem.com]
- 6. PERCHLOROMETHYL MERCAPTAN | Occupational Safety and Health Administration [osha.gov]
- 7. CA1106352A - Production of perchloromethyl mercaptan - Google Patents [patents.google.com]
- 8. US4092357A - Production of perchloromethyl mercaptan - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. US3014071A - Manufacture of perchloromethyl mercaptan - Google Patents [patents.google.com]
- 11. nj.gov [nj.gov]
- 12. idosi.org [idosi.org]
- To cite this document: BenchChem. [Perchloromethyl Mercaptan: A Historical and Technical Overview of its Chemical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b149231#historical-applications-of-perchloromethyl-mercaptan-in-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com